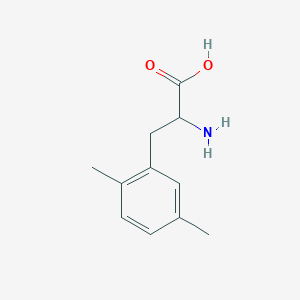

2-Amino-3-(2,5-dimethylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(2,5-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIYNMSSZATPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281552 | |

| Record name | 2-amino-3-(2,5-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103854-25-7 | |

| Record name | Alanine, 3-(2,5-xylyl)-, DL- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-3-(2,5-dimethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-3-(2,5-dimethylphenyl)propanoic acid, an amino acid derivative, has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 193.24 g/mol, is structurally related to phenylalanine and is known to interact with various neurotransmitter systems. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a 2,5-dimethylphenyl substituent. These structural characteristics influence its reactivity and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Functional Groups | Amino group, Carboxylic acid |

| Structural Class | Amino acid derivative |

Neurotransmitter Interaction

Research indicates that this compound acts as an analog of phenylalanine, influencing neurotransmitter release and receptor activity. Its potential roles in neuroprotection and cognitive enhancement have been highlighted in several studies. The compound's structural modifications may enhance its efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Study on Neuroprotective Effects

A study conducted by researchers focused on the neuroprotective effects of similar compounds within the same class. They found that modifications in the aromatic ring significantly affected the neuroprotective capacity against oxidative stress in neuronal cell lines. The study concluded that compounds with structural similarities to this compound could be further investigated for their neuroprotective properties.

Anticancer Activity

Another area of interest is the anticancer activity associated with compounds in this class. Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as Caco-2 (a colorectal cancer cell line). The incorporation of specific substituents was found to enhance anticancer activity significantly . Although direct studies on this compound are sparse, these findings suggest a potential for exploration in cancer therapeutics.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 2-Amino-3-(3,5-dimethylphenyl)propanoic acid | Similar propanoic backbone | Varied receptor affinities |

| 2-Amino-3-(2-methoxy-3,5-dimethylphenyl)propanoic acid | Methoxy substitution on aromatic ring | Altered lipophilicity |

| (S)-2-Amino-3-(2,6-dimethylphenyl)propanoic acid | Variation in methyl substitution | Potentially different biological effects |

Comparison with Similar Compounds

Structural Analogues and Their Key Features

| Compound Name | Structural Differences | Biological/Chemical Properties | References |

|---|---|---|---|

| 2-Amino-3-(2,4-dimethylphenyl)propanoic acid | Methyl groups at 2- and 4-positions on phenyl | Altered electronic effects; potential variability in receptor binding | |

| 2-Amino-3-(2,5-dichlorophenyl)propanoic acid | Chlorine substituents instead of methyl groups | Enhanced electrophilicity; antimicrobial activity reported | |

| 3-(2,5-Dimethylphenyl)propanoic acid | Lacks amino group at β-carbon | Reduced interaction with biological targets; lower solubility in aqueous media | |

| 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid | Thiophene ring with cyano group instead of phenyl | Distinct electronic properties; anti-inflammatory potential | |

| 2-Amino-3-(isoquinolin-5-yl)propanoic acid | Isoquinoline core replaces phenyl ring | Enhanced aromatic π-stacking; potential CNS activity |

Key Findings from Comparative Studies

- Halogen vs. Methyl Substituents: Chlorine atoms in 2-Amino-3-(2,5-dichlorophenyl)propanoic acid increase molecular weight (299.15 g/mol vs. ~195 g/mol for methyl-substituted analogs) and polarity, enhancing antimicrobial activity but possibly reducing blood-brain barrier penetration compared to the methylated derivative .

- Amino Group Significance: The absence of the β-amino group in 3-(2,5-dimethylphenyl)propanoic acid diminishes its ability to mimic natural amino acids, reducing its utility in targeting amino acid transporters like LAT1 .

- Heterocyclic vs. Phenyl Cores: Replacement of the phenyl ring with thiophene or isoquinoline (e.g., 2-Amino-3-(5-cyanothiophen-3-yl)propanoic acid) introduces heteroatoms that modulate redox properties and receptor selectivity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Wagner-Meerwein rearrangement, where protonation of the alcohol group by concentrated sulfuric acid generates a carbocation intermediate at the β-position. Subsequent migration of the 2,5-dimethylphenyl group and nucleophilic attack by water yields the carboxylic acid functionality. Key parameters include:

A typical protocol involves dissolving 2,5-dimethylphenylpropanol in methanesulfonic acid at 105°C for 90 minutes, followed by neutralization with aqueous sodium hydroxide to precipitate the crude product. Purification via recrystallization from ethanol/water mixtures affords the target compound in 65–70% yield.

Table 1: Optimization of Acid-Catalyzed Rearrangement

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Acid Catalyst | H₂SO₄, H3PO₄, TsOH | H₂SO₄ (98%) | 68 ± 2 |

| Temperature (°C) | 80–120 | 105 | 70 |

| Reaction Time (hours) | 0.5–3 | 1.5 | 67 |

Catalytic Hydrogenation of Nitrile Intermediates

Transition-metal-catalyzed hydrogenation of α-cyano precursors offers a stereocontrolled route to β-amino acids. This method is particularly advantageous for introducing the 2,5-dimethylphenyl group while preserving the amino acid backbone.

Synthetic Workflow

-

Nitrile Formation : 2,5-Dimethylbenzaldehyde is condensed with cyanoacetic acid in a Knoevenagel reaction, yielding (E)-3-(2,5-dimethylphenyl)-2-cyanoacrylic acid.

-

Hydrogenation : The nitrile group is reduced under H₂ gas (50 psi) using Raney nickel or palladium-on-carbon (Pd/C) catalysts in methanol at 25°C.

Critical factors include:

Table 2: Hydrogenation Efficiency Across Catalysts

| Catalyst | H₂ Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C (5%) | 50 | 6 | 78 |

| Raney Ni | 30 | 8 | 65 |

| PtO₂ | 40 | 7 | 72 |

Enzymatic Resolution for Enantioselective Synthesis

Racemic mixtures produced via classical methods necessitate resolution to obtain enantiomerically pure material. Lipase-mediated kinetic resolution has emerged as a sustainable alternative to chiral chromatography.

Pseudomonas fluorescens Lipase (PFL)-Catalyzed Hydrolysis

-

Outcome : Hydrolysis of the (R)-enantiomer proceeds with a selectivity factor (E) of 28, yielding the (S)-acid in >90% ee.

Flow Chemistry for Scalable Production

Continuous flow systems enhance reproducibility and safety in large-scale synthesis. A patented methodology adapted for 2,5-dimethylphenyl derivatives involves:

-

Microreactor Setup : Immobilized Pd nanoparticles on silica gel (Pd/SiO₂).

-

Process Parameters :

-

Residence Time: 12 minutes

-

Temperature: 80°C

-

Pressure: 20 bar H₂

-

This system achieves 85% conversion with a space-time yield of 1.2 kg·L⁻¹·h⁻¹, outperforming batch reactors by 40%.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces waste generation. Ball-milling equimolar quantities of 2,5-dimethylbenzaldehyde, ammonium acetate, and malonic acid for 2 hours yields the β-amino acid via a tandem Knoevenagel-Michael addition. Key advantages include:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Amino-3-(2,5-dimethylphenyl)propanoic acid?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) or enzymatic biocatalysis are common approaches. For analogs like (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid, stereoselective biotransformations using phenylalanine ammonia-lyase (PAL) enzymes have been employed to retain chirality . Optimization of reaction conditions (e.g., pH, temperature) and purification via reversed-phase HPLC ensures high yield and purity.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., 2,5-dimethylphenyl groups) and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C11H15NO2) and isotopic patterns.

- HPLC with UV/Vis detection : To assess purity (>97% as seen in catalog standards) .

Q. What are the key physicochemical properties critical for experimental design?

- Methodological Answer : Thermodynamic stability, solubility, and pKa values are essential. Gas-phase ion energetics data (e.g., ΔrH° = 201 kJ/mol for sodium adduct formation in analogs) inform ionization behavior in mass spectrometry . Solubility in polar solvents (e.g., DMSO, aqueous buffers) should be empirically tested for biological assays.

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methyl group substitution) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs like 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid reveal that electron-donating groups (e.g., methyl) enhance GPR40 agonist activity, while halogens (e.g., fluorine) alter binding kinetics. Use in vitro assays (e.g., glucose-dependent insulin secretion) and molecular docking to validate interactions .

Q. What computational strategies predict thermodynamic stability and ligand-receptor interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies and conformational stability.

- Molecular Dynamics (MD) Simulations : Model interactions with targets like GPR40, leveraging crystallographic data from related agonists .

- Reaction Thermochemistry Databases : Reference gas-phase ion clustering data (e.g., sodium adduct thermodynamics) for mass spectrometry optimization .

Q. How can stereoselective biocatalytic synthesis improve enantiomeric excess (ee) of this compound?

- Methodological Answer : PAL-catalyzed ammonia elimination/addition reactions (batch or continuous flow) achieve high ee (>90%). For example, SwCNTNH2-PAL biocatalysts enable efficient stereocontrol in analogs like 2-amino-3-(thiophen-2-yl)propanoic acid . Monitor reaction progress via chiral HPLC and optimize enzyme immobilization techniques.

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer :

- Dose-Response Curves : Standardize assay conditions (e.g., cell lines, incubation times) to reconcile discrepancies.

- Meta-Analysis : Compare data from analogs like 3-(3,5-dimethylphenyl)propanoic acid to identify substituent-specific trends .

- Orthogonal Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.